N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine” is a complex organic compound. It belongs to the class of heterocyclic compounds, specifically the triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions due to their versatile nature . They have been widely used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One application involves the synthesis of new thienopyrimidine derivatives with pronounced antimicrobial activity. The reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate resulted in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. Subsequent reactions led to the preparation of [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives, which exhibited significant antimicrobial properties (Bhuiyan et al., 2006).
Antitumor and Antimicrobial Activities
Another research avenue explores the antitumor and antimicrobial activities of enaminones and their derivatives. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds demonstrated inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines (Riyadh, 2011).
Mechanism of Action
The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them effective in a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Future Directions
The future directions for research into “N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the therapeutic importance of triazole derivatives has been confirmed in the literature, leading to the decision to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)15-12-5-6-25-16(12)18-9-17-15/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRYPOPDZSRJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.